molecular formula C21H26N2O4S B2886165 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide CAS No. 941991-30-6

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide

Cat. No. B2886165
CAS RN: 941991-30-6
M. Wt: 402.51
InChI Key: GMRPWFCLMMLTNL-UHFFFAOYSA-N
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Description

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as "Compound X" in scientific literature.

Scientific Research Applications

Synthesis and Molecular Docking

Research on similar compounds has focused on their synthesis using both conventional and microwave-assisted protocols. For instance, compounds with the 4-methoxyphenylsulfonyl piperidine moiety have been synthesized through consecutive steps involving various reaction conditions to control reaction time and yield. These compounds were evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Molecular docking studies further explored the mode of binding of these compounds against the studied enzymes, highlighting their potential as enzyme inhibitors (Virk et al., 2018).

Enzyme Inhibitory Activities

Compounds derived from this chemical structure have shown good activity against bCA-II, AChE, and BChE, with specific compounds demonstrating significant inhibitory effects. Structure-activity relationship (SAR) studies, supported by molecular docking, have been conducted to understand the interaction between these compounds and enzymes, which could guide the development of new therapeutic agents targeting these enzymes (Virk et al., 2018).

Antimicrobial and Antibacterial Activities

Some derivatives have been synthesized and screened for their antibacterial potentials, targeting various bacterial strains. For example, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated, showing moderate inhibitors but relatively more activity against Gram-negative bacterial strains. Such studies indicate the potential application of these compounds in combating bacterial infections (Iqbal et al., 2017).

Pharmacological Evaluations

Further research has extended into the pharmacological properties of related compounds, exploring their potential as therapeutic agents. For instance, specific derivatives have been evaluated for their hypoglycemic activities, suggesting that some compounds could serve as leads for developing new treatments for diabetes (Srivastava et al., 1996).

properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-7-3-4-9-20(16)22-21(24)15-17-8-5-6-14-23(17)28(25,26)19-12-10-18(27-2)11-13-19/h3-4,7,9-13,17H,5-6,8,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRPWFCLMMLTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide

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